molecular formula C8H11ClN2 B046638 4-Chloro-2-isopropyl-6-methylpyrimidine CAS No. 4595-69-1

4-Chloro-2-isopropyl-6-methylpyrimidine

Cat. No. B046638
CAS RN: 4595-69-1
M. Wt: 170.64 g/mol
InChI Key: PJCDNTVCCXJUAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 4-Chloro-2-isopropyl-6-methylpyrimidine, often involves multistep reactions. A notable example includes the synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate in anticancer drug production, which is synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination steps (Guo Lei-ming, 2012). This method provides insights into the synthesis process relevant to derivatives of 4-Chloro-2-isopropyl-6-methylpyrimidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic techniques. For instance, 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione's structure was characterized via 1H NMR, 13C NMR, FT-IR, and HRMS, and its crystal structure was determined using X-ray diffraction and density functional theory (DFT) (Q. Guo et al., 2022). Such studies provide valuable insights into the molecular structure of 4-Chloro-2-isopropyl-6-methylpyrimidine.

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions that highlight their reactivity and potential applications. For example, the electrochemical synthesis of 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides showcases the compound's versatility in forming new bonds under mild conditions (S. Sengmany et al., 2011).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. Studies on compounds like 2-amino-4-chloro-6-methylpyrimidine and its cocrystals reveal detailed information on crystal packing, hydrogen bonding, and structural stability, which are essential for understanding the physical properties of 4-Chloro-2-isopropyl-6-methylpyrimidine (N. C. Khalib et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with various nucleophiles and electrophiles, stability under different conditions, and potential for further functionalization, are vital for the application of pyrimidine derivatives in synthesis and other chemical processes. The transformation of heterocyclic halogeno compounds with nucleophiles provides insight into the reactivity patterns and ring transformations relevant to 4-Chloro-2-isopropyl-6-methylpyrimidine (V. Syadyaryavichyute & P. Vainilavichyus, 1996).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

4-chloro-6-methyl-2-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-5(2)8-10-6(3)4-7(9)11-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCDNTVCCXJUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391285
Record name 4-chloro-2-isopropyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-isopropyl-6-methylpyrimidine

CAS RN

4595-69-1
Record name 4-chloro-2-isopropyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methyl-2-(propan-2-yl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

76.1 g of 2-isopropyl-6-methyl-4-pyrimidinol [2814-20-2] (500 mmol) are dissolved in 300 ml of toluene at 90° C. 80.5 g of phosphorus oxychloride (525 mmol) are added dropwise thereto at from 90 to 103° C., and the reaction mixture is heated at 110° C. for 2 hours. After cooling to 20° C., the reaction mixture is adjusted to pH 8 using 4M sodium hydroxide solution, with cooling. The aqueous phase is separated off and extracted with 100 ml of toluene. The combined organic phases are washed three times with 100 ml of water each time and dried at RT under 2 mbar. 89.7 g (105%; contains toluene) are obtained.
Quantity
76.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 6.5 g (0.036 mol) of 4-hydroxy-2-isopropyl-6-methyl-pyrimidine and 16.8 g (0.108 mol) of phosphorus oxychloride in 40 ml of chloroform is heated at reflux for 2 hours. The solution is then concentrated under reduced pressure, the residue is poured into water and the aqueous phase is extracted twice with 100 ml of n-hexane each time. The organic phase is dried over anhydrous sodium sulphate and subsequently evaporated. There is obtained 4-chloro-2-isopropyl-6-methyl-pyrimidine in the form of an orange oil, 1H-NMR (CDCl3): 1.32 (d, CH(CH3)2), 2.48 (s, CH3), 3.17 (m, CH(CH3)2), 7.03 (s, CH).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Sun, J Wu, L Zhang, M Luo, D Sun - Molecules, 2011 - mdpi.com
… Reacting 4-chloro-2-isopropyl-6-methylpyrimidine with the corresponding aminesin different solvents afforded 3a [17], 3b [18] and 3c [19], however, it was not necessary to use K 2 CO 3 …
Number of citations: 42 www.mdpi.com

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